Isoguanine

Descripción

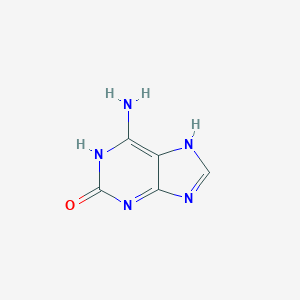

structure

Structure

3D Structure

Propiedades

IUPAC Name |

6-amino-1,7-dihydropurin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5O/c6-3-2-4(8-1-7-2)10-5(11)9-3/h1H,(H4,6,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRAVOWXCEBXPTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC(=O)NC(=C2N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00187406 | |

| Record name | Isoguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Hydroxyadenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000403 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.0625 mg/mL | |

| Record name | 2-Hydroxyadenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000403 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

149297-79-0, 3373-53-3 | |

| Record name | 6-Amino-3,9-dihydro-2H-purin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149297-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoguanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3373-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoguanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003373533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3373-53-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241501 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoguanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.144 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOGUANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E335PK4428 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hydroxyadenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000403 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

> 360 °C | |

| Record name | 2-Hydroxyadenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000403 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Isoguanine Story: From Discovery to Synthesis - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoguanine, a structural isomer of guanine, has intrigued chemists and biologists since its discovery. Its unique hydrogen bonding capabilities make it a valuable component in the expanded genetic alphabet and various supramolecular structures. This technical guide provides an in-depth historical overview of the discovery and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development. We present a comprehensive summary of key synthetic methodologies, detailed experimental protocols for seminal syntheses, and a structured compilation of quantitative spectroscopic data. Furthermore, we visualize the major synthetic pathways to this compound, offering a clear roadmap of its chemical evolution.

A Historical Perspective: The Discovery of this compound

This compound, or 2-hydroxyadenine, was first brought to light not in a biological context, but through chemical synthesis. The pioneering work of German chemist Emil Fischer in 1897 led to the first synthesis of this purine isomer.[1] It wasn't until decades later that this compound was identified as a naturally occurring substance, isolated from sources as diverse as the croton bean (Croton tiglium), butterfly wings, and marine mollusks.[1][2]

Early metabolic studies in the 1950s with C14-labeled crotonoside (the riboside of this compound) in Escherichia coli indicated that this compound and its derivatives play a role in nucleic acid metabolism.[1] More recent investigations have identified isoguanosine (the ribonucleoside) in mouse liver RNA, as well as in human urine and cerebrospinal fluid, suggesting potential biological functions beyond being a simple product of oxidative damage.[2] this compound is also recognized as a product of oxidative damage to DNA.

The Synthetic Landscape: Charting the Routes to this compound

The chemical synthesis of this compound has evolved significantly since Fischer's initial preparation. The developed methods can be broadly categorized into three main strategies:

-

Introduction of functional groups to an existing purine ring: This is the most traditional approach, often starting from readily available purine derivatives.

-

Modification of guanosine: This strategy involves the chemical transformation of guanosine, an isomer of isoguanosine.

-

Construction of the purine ring system: This approach builds the this compound heterocycle from acyclic precursors.

The following diagram illustrates the conceptual relationships between these major synthetic strategies.

Caption: Overview of the main synthetic approaches to this compound.

This guide will now delve into the detailed experimental protocols of key historical syntheses, providing a practical resource for the laboratory chemist.

Key Experimental Protocols

The Davoll and Lowy Synthesis: Diazotization of 2,6-Diaminopurine Riboside

One of the most cited methods for preparing isoguanosine involves the selective diazotization of the 2-amino group of 2,6-diaminopurine riboside. This method, reported by Davoll and Lowy in 1951, provides a relatively straightforward route to isoguanosine with a good yield.

Experimental Workflow:

Caption: Workflow for the synthesis of isoguanosine via diazotization.

Protocol:

-

Dissolution: 2,6-Diamino-9-β-D-ribofuranosylpurine (1.0 g) is dissolved in 1N acetic acid (20 ml).

-

Diazotization: A solution of sodium nitrite (1.0 g) in water (5 ml) is added dropwise to the stirred solution of the purine riboside at room temperature.

-

Reaction: The reaction mixture is stirred at room temperature for 1 hour. A crystalline precipitate of isoguanosine forms during this time.

-

Isolation: The precipitate is collected by filtration, washed with cold water, and then with ethanol.

-

Purification: The crude isoguanosine is recrystallized from hot water to yield pure 9-β-D-ribofuranosylthis compound.

This method has been reported to yield isoguanosine in approximately 57% yield. A similar procedure using 2,6-diamino-9-β-D-glucopyranosylpurine yields 9-β-D-glucopyranosylthis compound in 55% yield.

The Yamazaki Synthesis: Ring Closure of a Cyanamide Derivative

In 1976, Yamazaki and colleagues reported an alternative route to this compound, starting from 5-amino-1-β-D-ribofuranosylimidazole-4-carboxamide (AICA riboside). This method involves the construction of the pyrimidine portion of the purine ring system. A key intermediate, 4-cyanamido-5-imidazolecarboxamide, is cyclized under alkaline conditions to form this compound.

Protocol Outline:

-

Formation of the Cyanamide Intermediate: 5-(S-methylisothiocarbamoyl)amino-4-imidazolecarboxamide is treated briefly with alkali to yield 4-cyanamido-5-imidazolecarboxamide.

-

Cyclization: The resulting 4-cyanamido-5-imidazolecarboxamide is then converted to this compound in an alkaline solution. The concentration of the alkali is a critical factor, as different concentrations can lead to the formation of either guanine or this compound.

While this method was initially developed as a new route to guanosine, the formation of this compound as a significant product under specific alkaline conditions highlights a versatile approach to constructing the this compound core.

Quantitative Data Summary

For the accurate identification and characterization of this compound and its derivatives, spectroscopic data is essential. The following tables summarize the key quantitative data from various analytical techniques.

Spectroscopic Data

| Technique | Parameter | Value(s) |

| UV/Vis Absorption | λmax (in acidic aqueous solution) | ~284 nm and ~230 nm (shoulder) |

| Molar Absorptivity (ε) at 284 nm (pH 2) | 10.7 x 10³ M⁻¹ cm⁻¹ | |

| Mass Spectrometry | Molecular Formula | C₅H₅N₅O |

| Exact Mass | 151.0494 g/mol | |

| Major Fragmentation Peaks (m/z) | [M+H]⁺ at 152; other fragments at 135, 108 | |

| Infrared (IR) | Key Absorption Bands (cm⁻¹) | C=O stretching, N-H stretching, C=N stretching, and fingerprint region vibrations |

| ¹H NMR | Chemical Shifts (δ) in DMSO-d₆ | Signals corresponding to the purine ring protons and the amino group protons. |

| ¹³C NMR | Chemical Shifts (δ) in DMSO-d₆ | Signals corresponding to the five carbon atoms of the purine ring. |

Conclusion

The journey of this compound, from its first synthesis by Emil Fischer to its discovery in natural systems and the development of various synthetic routes, showcases a fascinating chapter in the history of purine chemistry. The synthetic methods detailed in this guide, particularly the robust diazotization of 2,6-diaminopurine derivatives, provide reliable pathways for obtaining this valuable research compound. The compiled spectroscopic data serves as a crucial reference for its characterization. As research into expanded genetic alphabets and novel biomaterials continues to grow, the demand for a deep understanding of this compound's chemistry and synthesis will undoubtedly increase, making this historical and technical guide a valuable resource for the scientific community.

References

- 1. The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09427J [pubs.rsc.org]

- 2. Identification and quantification of isoguanosine in humans and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Isoguanine: A Naturally Occurring Purine Base with Implications for Oxidative Stress and Synthetic Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isoguanine, a structural isomer of guanine, has long been recognized for its role in the expansion of the genetic alphabet in synthetic biology. However, mounting evidence has solidified its status as a naturally occurring purine base in various organisms, including humans.[1][2] Arising primarily from the oxidative deamination of adenine, this compound is a significant biomarker for oxidative stress and has been detected in both DNA and RNA.[1][3][4] Its unique chemical properties, particularly its tautomeric ambiguity, lead to mispairing during nucleic acid replication and transcription, implicating it in mutagenesis. This technical guide provides a comprehensive overview of this compound, detailing its natural occurrence, biochemical pathways, and the experimental methodologies used for its study. Quantitative data are summarized for comparative analysis, and key processes are visualized to facilitate a deeper understanding of this multifaceted purine base.

Introduction

This compound, or 2-hydroxyadenine, is a purine base that differs from guanine by the transposition of the amino and carbonyl groups at positions 6 and 2, respectively. Initially isolated from natural sources like the croton bean (Croton tiglium) and butterfly wings, its biological significance was not fully appreciated until its identification as a product of oxidative damage to DNA. Reactive oxygen species (ROS) can induce the oxidation of adenine, leading to the formation of this compound. This lesion can disrupt the normal Watson-Crick base pairing, as this compound can exist in different tautomeric forms, leading to misincorporation of nucleotides by polymerases and potential mutations.

Beyond its role as a marker of oxidative stress, this compound, in partnership with isocytosine, has been a cornerstone in the field of synthetic biology for the development of an expanded genetic alphabet. The this compound-isocytosine (isoG-isoC) base pair forms three hydrogen bonds, similar to the guanine-cytosine (G-C) pair, and can be incorporated into nucleic acid duplexes.

This guide will delve into the technical details of this compound's natural occurrence, its biochemical processing, and the analytical methods for its detection and characterization.

Natural Occurrence and Biological Significance

This compound has been identified and quantified in various biological samples, highlighting its role as an endogenous molecule.

Presence in DNA and RNA

Initially considered a non-natural base, this compound has been detected as a product of oxidative damage in the DNA of cultured E. coli and human cells. More recent and sensitive techniques, such as isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS), have revealed that this compound is predominantly found as its ribonucleoside, isoguanosine, in the RNA of mouse liver and in human urine and cerebrospinal fluid. The levels of isoguanosine were found to be comparable to or even exceed those of the well-established oxidative stress marker, 8-oxo-7,8-dihydroguanosine (8-oxoGuo), suggesting that RNA may be a significant target for oxidative damage. The corresponding 2'-deoxyribonucleoside was not detected in mouse liver DNA under the same conditions, raising questions about the primary target and repair mechanisms of adenine oxidation in vivo.

This compound as a Biomarker of Oxidative Stress

The formation of this compound from the oxidation of adenine positions it as a key biomarker for oxidative stress. Increased levels of isoguanosine in urine have been correlated with conditions associated with elevated oxidative stress. The accurate quantification of this compound and its nucleosides in biological fluids and tissues can thus provide valuable insights into the extent of oxidative damage in various physiological and pathological states.

Biochemical Pathways and Interactions

Formation of this compound

The primary pathway for the formation of endogenous this compound is the oxidation of adenine residues within DNA and RNA by reactive oxygen species. Hydroxyl radicals, for instance, can attack adenine, leading to the formation of this compound.

Figure 1: Formation of this compound via Oxidation of Adenine.

Enzymatic Deamination of this compound

In Escherichia coli, the enzyme cytosine deaminase (CDA) has been identified as an "this compound deaminase," capable of converting this compound to xanthine. This enzymatic activity serves as a detoxification pathway, removing the potentially mutagenic this compound from the cellular environment.

Figure 2: Enzymatic Deamination of this compound by Cytosine Deaminase.

Tautomerism and Mispairing

A critical aspect of this compound's biological activity is its existence in multiple tautomeric forms (keto-enol and amino-imino). While the keto tautomer preferentially pairs with isocytosine, the enol tautomer can form a stable base pair with thymine. This tautomeric ambiguity can lead to the misincorporation of thymine opposite this compound during DNA replication, resulting in A•T to G•C transitions.

Figure 3: this compound Tautomerism and Mispairing with Thymine.

Quantitative Data

Enzyme Kinetics

The kinetic parameters for the deamination of this compound by E. coli cytosine deaminase have been determined, demonstrating that this compound is a better substrate for this enzyme than its canonical substrate, cytosine, under the tested conditions.

| Substrate | kcat (s-1) | Km (µM) | kcat/Km (M-1s-1) | Reference |

| This compound | 49 ± 2 | 72 ± 5 | (6.7 ± 0.3) x 105 | |

| Cytosine | 45 ± 4 | 302 ± 44 | (1.5 ± 0.1) x 105 | |

| Table 1: Kinetic Parameters of E. coli Cytosine Deaminase at pH 7.7. |

Thermal Stability of DNA Duplexes Containing this compound

The incorporation of this compound into DNA duplexes affects their thermal stability. The melting temperature (Tm) is a key parameter for assessing this stability.

| Duplex Modification | Tm (°C) | Conditions | Reference |

| d(GGT AGC A(h-isoG)C GGT G) • d(CAC CGC T(d-isoCMe)G CTA CC) | 55.4 | 4 µM each strand in 0.1 M NaCl, 20 mM KH2PO4 (pH 7.5), 0.1 mM EDTA | |

| d(GGT AGC A(d-isoG)C GGT G) • d(CAC CGC T(d-isoCMe)G CTA CC) | 59.0 | 4 µM each strand in 0.1 M NaCl, 20 mM KH2PO4 (pH 7.5), 0.1 mM EDTA | |

| d(GGT AGC AGC GGT G) • d(CAC CGC TGC CTA CC) | 58.2 | 4 µM each strand in 0.1 M NaCl, 20 mM KH2PO4 (pH 7.5), 0.1 mM EDTA | |

| Table 2: Melting Temperatures (Tm) of DNA Duplexes Containing this compound (isoG) and its Hexitol Nucleic Acid (HNA) Analogue (h-isoG) Paired with 5-methylisocytosine (d-isoCMe). |

Quantification in Biological Samples

Isoguanosine has been quantified in various biological matrices, providing reference values for studies on oxidative stress.

| Analyte | Matrix | Concentration (nmol/L or nmol/g) | Method | Reference |

| Isoguanosine | Human Urine | 0.9 - 4.8 (nmol/L) | LC-MS/MS | |

| Isoguanosine | Human Cerebrospinal Fluid | 0.05 - 0.2 (nmol/L) | LC-MS/MS | |

| Isoguanosine | Mouse Liver RNA | 1.5 - 2.5 (nmol/g) | LC-MS/MS | |

| Table 3: Concentrations of Isoguanosine in Human and Mouse Samples. |

Experimental Protocols

Synthesis of Isoguanosine Phosphoramidite for Oligonucleotide Synthesis

The incorporation of this compound into synthetic oligonucleotides requires the chemical synthesis of its phosphoramidite derivative.

Figure 4: Workflow for the Synthesis of Isoguanosine Phosphoramidite.

Detailed Methodology:

A common route for the synthesis of isoguanosine involves the diazotization of 2,6-diaminopurine riboside. The resulting isoguanosine is then subjected to a series of protection steps to block the reactive functional groups (amino and hydroxyl groups) that are not involved in the subsequent coupling reactions during automated DNA/RNA synthesis. Typically, a dimethoxytrityl (DMT) group is added to the 5'-hydroxyl position, and other protecting groups, such as diphenylcarbamoyl, are used for the exocyclic amino and 2-oxo groups. The final step is phosphitylation of the 3'-hydroxyl group to generate the reactive phosphoramidite monomer, which can then be used in standard solid-phase oligonucleotide synthesis protocols.

Quantification of Isoguanosine in Urine by LC-MS/MS

The accurate measurement of isoguanosine in biological fluids is crucial for its validation as a biomarker. Isotope dilution LC-MS/MS is the gold standard for such quantification.

Figure 5: Workflow for LC-MS/MS Quantification of Isoguanosine in Urine.

Detailed Methodology:

-

Sample Preparation: Urine samples are thawed, and a known amount of a stable isotope-labeled internal standard (e.g., 15N5-isoguanosine) is added. The sample is then typically diluted and centrifuged to remove particulates.

-

Chromatographic Separation: The prepared sample is injected into an ultra-performance liquid chromatography (UPLC) system. A reversed-phase C18 column is commonly used to separate isoguanosine from other urine components.

-

Mass Spectrometric Detection: The eluent from the UPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the native isoguanosine and the isotope-labeled internal standard are monitored.

-

Quantification: The concentration of isoguanosine in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of isoguanosine.

Thermal Denaturation of Oligonucleotides Containing this compound

The thermal stability of DNA duplexes containing this compound is assessed by monitoring the change in a physical property (e.g., UV absorbance or circular dichroism signal) as a function of temperature.

Figure 6: Workflow for Thermal Denaturation Analysis of DNA Duplexes.

Detailed Methodology:

-

Sample Preparation: Complementary single-stranded oligonucleotides, one of which contains this compound, are dissolved in a buffered solution (e.g., sodium phosphate buffer with NaCl). The solution is heated to a high temperature (e.g., 90 °C) and then slowly cooled to allow for the formation of the duplex.

-

Measurement: The duplex solution is placed in a quartz cuvette in a spectrophotometer or circular dichroism (CD) spectropolarimeter equipped with a Peltier temperature controller.

-

Data Acquisition: The UV absorbance at 260 nm (for spectrophotometry) or the CD signal at a specific wavelength is monitored as the temperature is gradually increased at a constant rate (e.g., 1 °C/min).

-

Data Analysis: The resulting data are plotted as absorbance or CD signal versus temperature, generating a sigmoidal melting curve. The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has denatured into single strands, which corresponds to the midpoint of the transition in the melting curve.

Applications in Drug Development and Research

The unique properties of this compound open up several avenues for research and development:

-

Biomarker for Disease: As a marker for oxidative stress, urinary or plasma levels of isoguanosine could be used to monitor disease progression or the efficacy of antioxidant therapies in conditions like neurodegenerative diseases, cancer, and cardiovascular disease.

-

Anticancer and Antiviral Agents: The ability of this compound and its derivatives to form non-canonical base pairs can be exploited in the design of nucleoside analogs as anticancer or antiviral drugs. These analogs could potentially disrupt DNA replication or transcription in rapidly dividing cancer cells or viruses.

-

Diagnostics and Nanotechnology: The orthogonal base pairing of this compound with isocytosine provides a powerful tool for the development of highly specific DNA-based diagnostic probes and for the construction of novel DNA nanostructures.

Conclusion

This compound has transitioned from a chemical curiosity to a biologically relevant molecule with significant implications for our understanding of oxidative stress and its consequences. Its dual role as a lesion product and a tool for synthetic biology makes it a subject of intense research. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to explore the multifaceted nature of this compound and to harness its potential in various biomedical applications. Further research into the cellular processing of this compound, including its repair and signaling pathways, will undoubtedly uncover new insights into the maintenance of genome and transcriptome integrity.

References

- 1. Enzymatic incorporation of a third nucleobase pair - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzyme kinetics - Wikipedia [en.wikipedia.org]

- 3. Synthesis of 8-oxoguanosine phosphoramidite and its incorporation into Oligoribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5‐Aza‐7‐deazaguanine–this compound and Guanine–this compound Base Pairs in Watson–Crick DNA: The Impact of Purine Tracts, Clickable Dendritic Side Chains, and Pyrene Adducts - PMC [pmc.ncbi.nlm.nih.gov]

Structural Distinctions Between Guanine and its Isomer, Isoguanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural, physicochemical, and functional differences between the canonical nucleobase guanine (G) and its naturally occurring isomer, isoguanine (iG). Understanding these distinctions is critical for applications in synthetic biology, the development of therapeutic oligonucleotides, and the study of DNA damage and repair.

Core Structural and Physicochemical Differences

Guanine (2-amino-6-oxopurine) and this compound (6-amino-2-oxopurine) are structural isomers, sharing the same chemical formula (C₅H₅N₅O) but differing in the placement of their exocyclic functional groups. In this compound, the carbonyl and amino groups are transposed compared to their positions in guanine.[1][2] This seemingly minor translocation dramatically alters the molecule's hydrogen-bonding capabilities, base-pairing logic, and biological function.

Physicochemical Properties

Both purines are high-melting point crystalline solids with poor solubility in water, reflecting the strong intermolecular hydrogen bonding in their solid states.[3][4]

| Property | Guanine | This compound |

| IUPAC Name | 2-Amino-1,9-dihydro-6H-purin-6-one | 6-Amino-1,9-dihydro-2H-purin-2-one |

| Chemical Formula | C₅H₅N₅O | C₅H₅N₅O |

| Molar Mass | 151.13 g/mol | 151.13 g/mol |

| Melting Point | 360 °C (decomposes)[4] | > 360 °C |

| Appearance | White amorphous solid | Solid |

| Water Solubility | Insoluble | 0.0625 mg/mL |

Table 1: Comparative Physicochemical Properties of Guanine and this compound.

Bond Lengths and Angles

High-resolution crystallographic and computational analyses reveal subtle but significant differences in the bond lengths and angles of the purine rings. The data below represents ideal geometries derived from extensive analysis of the Cambridge Structural Database (CSD) and quantum-mechanical calculations.

| Parameter | Guanine | This compound |

| Bond Lengths (Å) | ||

| N1—C2 | 1.373 | 1.391 |

| C2—N3 | 1.325 | 1.350 |

| N3—C4 | 1.353 | 1.332 |

| C4—C5 | 1.375 | 1.388 |

| C5—C6 | 1.417 | 1.423 |

| C6—N1 | 1.371 | 1.343 |

| C2—N2 (amino) | 1.341 | - |

| C6—O6 (carbonyl) | 1.247 | - |

| C6—N6 (amino) | - | 1.340 |

| C2—O2 (carbonyl) | - | 1.238 |

| Bond Angles (º) | ||

| C6—N1—C2 | 125.2 | 123.0 |

| N1—C2—N3 | 123.3 | 118.6 |

| C2—N3—C4 | 112.7 | 113.8 |

| N3—C4—C5 | 128.8 | 129.5 |

| C4—C5—C6 | 120.7 | 119.5 |

| C5—C6—N1 | 110.0 | 115.6 |

Table 2: Ideal Bond Lengths and Angles for Guanine and this compound. Data sourced from Gilski et al., 2019.

Hydrogen Bonding and Base Pairing

The transposition of the donor and acceptor groups between C2 and C6 fundamentally alters the hydrogen bonding pattern. Guanine presents a Donor-Donor-Acceptor (DDA) pattern on its Watson-Crick face (N1-H, N2-H; O6), allowing it to form three stable hydrogen bonds with cytosine's Acceptor-Acceptor-Donor (AAD) pattern. This compound, conversely, presents an Acceptor-Donor-Donor (ADD) pattern (O2; N1-H, N6-H), enabling it to form a stable, Watson-Crick-like base pair with isocytosine.

Tautomerism and Mispairing

A critical feature of this compound is its propensity for keto-enol tautomerization, which significantly influences its base-pairing behavior. While the keto form is predominant, the enol tautomer can form, altering the hydrogen bonding pattern and leading to mispairing with natural bases like thymine, uracil, or cytosine. This tautomeric ambiguity is a primary reason for this compound's mutagenic potential when incorporated into DNA. The cellular environment, including solvent polarity and the DNA polymerase active site, can influence this tautomeric equilibrium.

Thermodynamic Stability of Base Pairs

The stability of DNA duplexes containing these bases is typically assessed by measuring the melting temperature (Tm), the temperature at which 50% of the duplex dissociates. Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived from these melting curves. Studies have shown that a single guanine-isoguanine (G-iG) pair within a standard DNA duplex acts as a destabilizing mismatch. However, tracts of repeating, self-complementary purine-purine pairs, such as those involving this compound and its analogs, can form stable duplexes, sometimes exceeding the stability of natural DNA.

| Duplex Context | Base Pair | ΔTm (°C) vs. Control | Stability Impact |

| Single incorporation in Watson-Crick DNA | G • iG | < 0 | Destabilizing |

| Single incorporation in Watson-Crick DNA | 5-Aza-7-deazaguanine • iG | < 0 | Destabilizing |

| Multiple consecutive incorporations | (5-Aza-7-deazaguanine • iG)n | > 0 | Stabilizing |

| Canonical DNA | G • C | N/A | High Stability |

| Expanded Alphabet DNA | iG • iC | Approx. equal to G•C | High Stability |

Table 3: Relative Thermodynamic Stability of Duplexes Containing this compound. ΔTm is the change in melting temperature relative to an unmodified Watson-Crick duplex.

Experimental Protocols

Synthesis of this compound and Guanine

Traube's Guanine Synthesis: A classical method for synthesizing guanine involves heating 2,4,5-triamino-1,6-dihydro-6-oxypyrimidine with formic acid for several hours. This method cyclizes the intermediate to form the purine ring system.

This compound Synthesis via Diazotization: A common and effective method for producing this compound (or its nucleoside, isoguanosine) is through the selective diazotization of 2,6-diaminopurine.

-

Starting Material: 2,6-diaminopurine (or its corresponding riboside).

-

Reagents: Sodium nitrite (NaNO₂) and a weak acid (e.g., acetic acid) in an aqueous solution.

-

Procedure: The 2,6-diaminopurine is dissolved in the aqueous acid. Sodium nitrite solution is added dropwise at room temperature. The reaction selectively converts the more reactive 2-amino group into a hydroxyl group via a diazonium intermediate.

-

Neutralization & Isolation: The reaction is neutralized (e.g., with aqueous ammonia to pH 7), and the this compound product, which is poorly soluble, precipitates and can be isolated by filtration.

Determination of Duplex Stability via Thermal Melting (Tm)

This protocol outlines the determination of DNA duplex Tm using a UV-Vis spectrophotometer equipped with a temperature controller. The principle relies on the hyperchromic effect: the absorbance of DNA at 260 nm increases as the duplex melts into single strands.

-

Sample Preparation: Equimolar amounts of complementary single-stranded oligonucleotides are mixed in a buffer solution (e.g., 100 mM NaCl, 10 mM sodium cacodylate, pH 7.0). The final duplex concentration is typically in the low micromolar range (e.g., 2-5 µM).

-

Annealing: The sample is heated to a temperature well above the expected Tm (e.g., 80-90 °C) for several minutes and then slowly cooled to room temperature to ensure proper duplex formation.

-

Spectrophotometer Setup: The sample is placed in a quartz cuvette in the spectrophotometer. The instrument is programmed to monitor absorbance at 260 nm while slowly increasing the temperature at a constant rate (e.g., 1 °C/minute).

-

Data Acquisition: Absorbance readings are taken at regular temperature intervals (e.g., every 0.5 or 1.0 °C) from a low temperature (e.g., 20 °C) to a high temperature (e.g., 90 °C).

-

Data Analysis: The resulting data of absorbance versus temperature forms a sigmoidal "melting curve." The Tm is determined as the temperature at the midpoint of this transition, which corresponds to the peak of the first derivative of the curve.

Structural Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of nucleic acid duplexes in solution.

-

Sample Preparation: A concentrated sample (typically ~1-2 mM) of the purified DNA duplex is prepared in an appropriate buffer (e.g., 10 mM phosphate buffer, 150 mM NaCl). For observing exchangeable imino protons involved in hydrogen bonding, the sample is dissolved in a 90% H₂O / 10% D₂O mixture.

-

Data Acquisition: A series of multi-dimensional NMR experiments are performed on a high-field NMR spectrometer.

-

1D Spectra: Initial 1D spectra of the imino proton region (12-14 ppm) confirm the formation of a stable, hydrogen-bonded duplex.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the primary experiment for structure determination. It identifies protons that are close in space (< 5 Å), providing distance restraints.

-

2D TOCSY (Total Correlation Spectroscopy): This experiment identifies protons that are connected through covalent bonds within the same sugar spin system, aiding in resonance assignment.

-

2D DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): Provides information about scalar coupling constants, which can be used to determine dihedral angles in the sugar-phosphate backbone.

-

-

Structure Calculation: The assigned resonances and the distance/angle restraints derived from the NMR data are used as input for molecular dynamics and simulated annealing software. This process generates a family of low-energy structures consistent with the experimental data, yielding a high-resolution model of the DNA duplex in solution.

References

- 1. researchgate.net [researchgate.net]

- 2. The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09427J [pubs.rsc.org]

- 3. journals.iucr.org [journals.iucr.org]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Tautomeric Forms of Isoguanine and Their Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoguanine (isoG), a structural isomer of guanine, is a purine base of significant interest in chemical biology and drug development. It can arise from oxidative damage to adenine in DNA and has been implicated in mutagenesis.[1] Unlike guanine, this compound exhibits a rich tautomeric landscape, with multiple forms existing in equilibrium. The relative stability of these tautomers is highly sensitive to the surrounding environment, including solvent polarity and incorporation into the DNA double helix.[2][3] This technical guide provides a comprehensive overview of the tautomeric forms of this compound, their relative stabilities determined by both experimental and computational methods, detailed experimental protocols for their study, and a discussion of their biological implications.

Tautomeric Forms of this compound

This compound can exist in several tautomeric forms, primarily involving keto-enol and amino-imino equilibria. The principal tautomers include the canonical amino-keto form, the amino-enol form, and various imino-oxo forms. The environment plays a crucial role in determining the predominant tautomeric species.

Stability of this compound Tautomers

The relative stability of this compound tautomers has been investigated through both computational and experimental studies. The predominant tautomer is highly dependent on the phase (gas or solution) and the polarity of the solvent.

Computational Studies

Quantum mechanical calculations have provided valuable insights into the intrinsic stabilities of this compound tautomers. In the gas phase, the enol tautomers are generally favored, while in aqueous solution, the keto forms become more stable due to favorable interactions with water molecules.

| Tautomer | Environment | Relative Free Energy (kcal/mol) | Population (%) | Reference |

| Neutral this compound | ||||

| N1H, N9H-keto-amino (Canonical) | Aqueous Solution | 0.00 | 49.9 | [4] |

| N3H, N9H-keto-amino | Aqueous Solution | 0.00 | 49.9 | [4] |

| O-enol, N9H-amino | Gas Phase | 0.00 | - | |

| N1H, N7H-keto-amino | Aqueous Solution | 1.83 | 0.2 | |

| N3H, N7H-keto-amino | Aqueous Solution | 2.45 | 0.1 | |

| O-enol, N7H-amino | Gas Phase | 0.2 | - |

Table 1: Calculated Relative Free Energies and Populations of Neutral this compound Tautomers.

Experimental Studies

Experimental determination of tautomeric equilibria is challenging but has been achieved using spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These studies often employ methylated analogs to "lock" the molecule into a specific tautomeric form, allowing for unambiguous spectral assignment.

| Tautomer Form | Solvent | Temperature | Tautomeric Ratio (Keto:Enol) | Reference |

| 2'-Deoxyisoguanosine | Aqueous Solution | 40 °C | ~60:40 | |

| 9-Substituted this compound | Dioxane | Room Temp. | Shifted towards enol | |

| 9-Substituted this compound | Aqueous Solution | Room Temp. | Predominantly keto |

Table 2: Experimentally Determined Tautomeric Equilibria of this compound Derivatives.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomer Ratio Determination

Variable-temperature NMR spectroscopy is a powerful tool for quantifying tautomeric populations in solution.

Objective: To determine the equilibrium constant between the keto and enol tautomers of an this compound derivative in solution.

Methodology:

-

Sample Preparation:

-

Dissolve a known concentration of the this compound analog in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O). The choice of solvent will influence the tautomeric equilibrium.

-

Prepare a series of samples if studying the effect of concentration.

-

For quantitative analysis, add a known amount of an internal standard.

-

-

Instrumentation:

-

Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a variable-temperature unit.

-

-

Data Acquisition:

-

Acquire a standard 1H NMR spectrum at room temperature (298 K).

-

Gradually decrease the temperature in increments of 10-20 K, allowing the sample to equilibrate for 5-10 minutes at each temperature before acquiring a new spectrum.

-

Continue cooling until distinct signals for the different tautomers are observed or the sample begins to freeze.

-

-

Data Analysis:

-

Identify the signals corresponding to each tautomer. The use of 2D NMR techniques like 1H-13C HSQC and HMBC can aid in signal assignment.

-

Integrate the non-overlapping signals of the distinct tautomers to determine their relative populations at each temperature.

-

Calculate the equilibrium constant (K = [enol]/[keto]) at each temperature.

-

A van't Hoff plot (ln(K) vs. 1/T) can be constructed to determine the thermodynamic parameters (ΔH° and ΔS°) of the tautomerization.

-

UV-Vis Spectroscopy for Tautomer Identification

The electronic transitions of purine tautomers are sensitive to the position of the proton, resulting in distinct UV-Vis absorption spectra for each form.

Objective: To identify the predominant tautomeric form of this compound in different solvents.

Methodology:

-

Sample Preparation:

-

Prepare dilute solutions (e.g., 10-50 µM) of this compound in solvents of varying polarity (e.g., water, ethanol, acetonitrile, cyclohexane).

-

Prepare solutions of "locked" methylated this compound analogs representing the pure keto and enol forms to serve as reference spectra.

-

-

Instrumentation:

-

Use a dual-beam UV-Vis spectrophotometer.

-

-

Data Acquisition:

-

Record the absorption spectra over a wavelength range of approximately 200-400 nm.

-

Use the pure solvent as a blank.

-

-

Data Analysis:

-

Compare the spectrum of this compound in each solvent to the spectra of the locked keto and enol analogs.

-

A shift in the absorption maximum of this compound towards that of a particular locked analog indicates the predominance of that tautomeric form in the given solvent.

-

Deconvolution of overlapping spectra can be performed using computational methods to estimate the relative contributions of each tautomer.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups present in each tautomer, particularly the C=O stretch of the keto form and the O-H bend of the enol form.

Objective: To qualitatively identify the tautomeric forms of this compound in the solid state or in solution.

Methodology:

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of this compound (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Solution: Dissolve the this compound sample in a suitable solvent that has minimal IR absorbance in the regions of interest (e.g., CCl4, CS2). Use a liquid cell with appropriate window material (e.g., NaCl, KBr).

-

-

Instrumentation:

-

Use an FTIR spectrometer.

-

-

Data Acquisition:

-

Record a background spectrum of the pure KBr pellet or the solvent-filled cell.

-

Record the sample spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands for the keto and enol forms.

-

Keto form: Look for a strong C=O stretching vibration around 1650-1700 cm-1.

-

Enol form: Look for a broad O-H stretching band around 3200-3600 cm-1 and a C=N stretching band.

-

-

Compare the experimental spectrum with theoretically calculated spectra for the different tautomers to aid in band assignment.

-

Biological Implications: this compound Tautomerism and Mutagenesis

The tautomeric ambiguity of this compound has significant biological consequences, particularly in the context of DNA replication and mutagenesis. The less stable enol tautomer of this compound can mispair with thymine, leading to mutations.

Conclusion

The tautomerism of this compound is a complex phenomenon with profound implications for its chemical and biological properties. The stability of its various tautomeric forms is delicately balanced and can be shifted by environmental factors. Understanding this equilibrium is crucial for researchers in drug development, where tautomeric forms can affect receptor binding and pharmacokinetic properties, and for molecular biologists studying the mechanisms of mutagenesis. The experimental and computational methods outlined in this guide provide a robust framework for the comprehensive study of this compound tautomerism.

References

- 1. 2'-Deoxyisoguanosine adopts more than one tautomer to form base pairs with thymidine observed by high-resolution crystal structure analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Unique tautomeric properties of this compound | Computational Biology and Drug Design Group [ub.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

Isoguanine's function in expanded genetic alphabets like hachimoji DNA.

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Blueprint of Life

The central dogma of molecular biology has long been dictated by a four-letter genetic alphabet (A, T, C, and G). However, the field of synthetic biology has pushed these boundaries, leading to the development of expanded genetic alphabets. Among the most significant of these is the hachimoji DNA system, which doubles the information density of natural DNA by incorporating four additional, unnatural nucleotides to create an eight-letter alphabet.[1][2] This technical guide provides an in-depth exploration of the function of one of these key unnatural bases, isoguanine (designated as B in the hachimoji system), within the context of hachimoji DNA.

This compound, an isomer of guanine, plays a crucial role in the stability and function of the hachimoji system.[3] In hachimoji DNA, this compound pairs with 1-methylcytosine (S ), while in the corresponding RNA system, it pairs with isocytosine.[3][4] This expanded pairing capability, along with the other unnatural base pairs (P with Z), allows for a stable and functional eight-letter genetic system that can be replicated and transcribed. This guide will delve into the thermodynamic principles governing this compound's interactions, detailed experimental protocols for its incorporation, and its role in the groundbreaking applications of hachimoji DNA.

Thermodynamics of Hachimoji DNA: The Quantitative Basis of Stability

The stability and predictability of duplex formation are fundamental requirements for any genetic system. Hachimoji DNA meets this requirement, exhibiting predictable thermodynamic stability that allows for the design of complex structures with high confidence. The thermodynamic parameters for hachimoji DNA have been determined experimentally by melting temperature (Tm) analysis of 94 different hachimoji duplexes. The resulting nearest-neighbor parameters allow for the accurate prediction of the free energy change (ΔG°37) and melting temperature of any hachimoji DNA duplex. On average, the melting temperature can be predicted to within 2.1°C, and the free-energy change to within 0.39 kcal/mol.

The following tables summarize the nearest-neighbor thermodynamic parameters for hachimoji DNA, including those for this compound (B ) containing pairs.

Table 1: Nearest-Neighbor Thermodynamic Parameters for Hachimoji DNA Duplexes (ΔH° in kcal/mol)

| 5'-NN-3'/3'-NN-5' | A/T | T/A | C/G | G/C | S/B | B/S | Z/P | P/Z |

| A/T | -7.6 | -7.2 | -8.5 | -8.4 | -7.8 | -8.2 | -7.8 | -7.6 |

| T/A | -7.2 | -7.6 | -8.2 | -8.5 | -7.6 | -7.8 | -7.2 | -7.8 |

| C/G | -8.4 | -8.2 | -10.6 | -11.0 | -9.8 | -10.2 | -9.4 | -9.8 |

| G/C | -8.5 | -8.4 | -11.0 | -10.6 | -10.2 | -9.8 | -9.8 | -9.4 |

| S/B | -8.2 | -7.8 | -10.2 | -9.8 | -9.1 | -9.4 | -8.8 | -9.1 |

| B/S | -7.8 | -7.6 | -9.8 | -10.2 | -9.4 | -9.1 | -9.1 | -8.8 |

| Z/P | -7.6 | -7.2 | -9.8 | -9.4 | -9.1 | -8.8 | -8.4 | -8.5 |

| P/Z | -7.8 | -7.8 | -9.4 | -9.8 | -8.8 | -9.1 | -8.5 | -8.4 |

Table 2: Nearest-Neighbor Thermodynamic Parameters for Hachimoji DNA Duplexes (ΔS° in cal/mol·K)

| 5'-NN-3'/3'-NN-5' | A/T | T/A | C/G | G/C | S/B | B/S | Z/P | P/Z |

| A/T | -21.3 | -20.4 | -22.4 | -22.2 | -21.0 | -22.7 | -21.0 | -20.4 |

| T/A | -20.4 | -21.3 | -22.7 | -22.4 | -21.3 | -21.0 | -20.4 | -21.0 |

| C/G | -22.2 | -22.7 | -27.2 | -26.7 | -25.5 | -26.2 | -24.4 | -25.5 |

| G/C | -22.4 | -22.2 | -26.7 | -27.2 | -26.2 | -25.5 | -25.5 | -24.4 |

| S/B | -22.7 | -21.3 | -26.2 | -25.5 | -24.2 | -24.9 | -23.5 | -24.2 |

| B/S | -21.0 | -21.3 | -25.5 | -26.2 | -24.9 | -24.2 | -24.2 | -23.5 |

| Z/P | -20.4 | -20.4 | -25.5 | -24.4 | -24.2 | -23.5 | -22.4 | -22.4 |

| P/Z | -21.0 | -21.0 | -24.4 | -25.5 | -23.5 | -24.2 | -22.4 | -22.4 |

Table 3: Nearest-Neighbor Thermodynamic Parameters for Hachimoji DNA Duplexes (ΔG°37 in kcal/mol)

| 5'-NN-3'/3'-NN-5' | A/T | T/A | C/G | G/C | S/B | B/S | Z/P | P/Z |

| A/T | -0.88 | -0.93 | -1.33 | -1.44 | -1.10 | -1.18 | -1.10 | -0.88 |

| T/A | -0.93 | -0.88 | -1.18 | -1.33 | -0.93 | -1.10 | -0.93 | -1.10 |

| C/G | -1.44 | -1.18 | -1.75 | -2.17 | -1.58 | -1.88 | -1.54 | -1.58 |

| G/C | -1.33 | -1.44 | -2.17 | -1.75 | -1.88 | -1.58 | -1.58 | -1.54 |

| S/B | -1.18 | -0.93 | -1.88 | -1.58 | -1.36 | -1.52 | -1.23 | -1.36 |

| B/S | -1.10 | -0.93 | -1.58 | -1.88 | -1.52 | -1.36 | -1.36 | -1.23 |

| Z/P | -0.88 | -0.93 | -1.58 | -1.54 | -1.36 | -1.23 | -1.28 | -1.33 |

| P/Z | -1.10 | -1.10 | -1.54 | -1.58 | -1.23 | -1.36 | -1.33 | -1.28 |

Experimental Protocols

Synthesis of this compound-Containing Oligonucleotides

The synthesis of hachimoji DNA, including oligonucleotides containing this compound (B), is achieved through automated solid-phase phosphoramidite chemistry. This method allows for the sequential addition of nucleotide building blocks to a growing chain attached to a solid support.

The synthesis of the deoxyisoguanosine phosphoramidite building block is a critical first step. A common strategy involves the use of protecting groups to prevent unwanted side reactions during oligonucleotide synthesis. For this compound, the exocyclic amino group and the lactam function must be protected. The N2-isobutyryl group is a suitable protecting group for the exocyclic amine.

-

Protection of Deoxyisoguanosine: Start with commercially available 2'-deoxyisoguanosine. Protect the exocyclic N2-amino group using isobutyric anhydride in the presence of a base such as pyridine.

-

5'-Hydroxyl Protection: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group by reacting the N2-protected deoxyisoguanosine with DMT-chloride in pyridine.

-

Phosphitylation: The final step is the phosphitylation of the 3'-hydroxyl group. The 5'-DMT, N2-isobutyryl-deoxyisoguanosine is reacted with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to yield the final phosphoramidite monomer.

-

Purification: The product is purified by silica gel column chromatography.

Automated DNA synthesizers are used for the solid-phase synthesis of oligonucleotides. The synthesis cycle consists of four main steps: detritylation, coupling, capping, and oxidation.

-

Support Preparation: The synthesis begins with the first nucleoside attached to a solid support, typically controlled pore glass (CPG).

-

Detritylation: The acid-labile DMT group on the 5'-hydroxyl of the support-bound nucleoside is removed by treatment with a mild acid, such as trichloroacetic acid (TCA) in dichloromethane.

-

Coupling: The next phosphoramidite in the sequence (e.g., the this compound phosphoramidite) is activated with a catalyst, such as 1H-tetrazole or a more efficient activator like 5-(ethylthio)-1H-tetrazole (ETT), and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Capping: To prevent the elongation of unreacted chains (failure sequences), any unreacted 5'-hydroxyl groups are blocked (capped) by acetylation using a mixture of acetic anhydride and N-methylimidazole.

-

Oxidation: The unstable phosphite triester linkage formed during coupling is oxidized to a stable phosphate triester using an oxidizing agent, typically an iodine solution in a mixture of tetrahydrofuran, pyridine, and water.

-

Cycle Repetition: These four steps are repeated for each subsequent nucleotide in the desired sequence.

-

Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support using concentrated ammonium hydroxide. This treatment also removes the protecting groups from the phosphate backbone (cyanoethyl groups) and the nucleobases (e.g., isobutyryl group from this compound).

-

Purification: The crude oligonucleotide is purified using methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

In Vitro Replication and Transcription of Hachimoji DNA

A key feature of hachimoji DNA is its ability to be enzymatically processed. This allows for the amplification of hachimoji DNA sequences and their transcription into RNA.

Polymerase Chain Reaction (PCR) can be used to amplify hachimoji DNA sequences. This requires a thermostable DNA polymerase capable of recognizing and incorporating the unnatural nucleotides. While standard polymerases may have some limited activity, engineered polymerases often provide higher fidelity and efficiency.

-

Reaction Mixture:

-

Hachimoji DNA template

-

Forward and reverse primers

-

dNTPs (dATP, dTTP, dCTP, dGTP)

-

Unnatural dNTPs (dB TP, dS TP, dP TP, dZ TP)

-

Thermostable DNA polymerase (e.g., a modified Taq polymerase)

-

PCR buffer with MgCl₂

-

Nuclease-free water

-

-

Thermocycling Conditions:

-

Initial Denaturation: 95°C for 2-5 minutes.

-

Cycling (30-40 cycles):

-

Denaturation: 95°C for 30 seconds.

-

Annealing: 55-65°C for 30 seconds (optimize based on primer Tm).

-

Extension: 72°C for 1 minute per kilobase of product length.

-

-

Final Extension: 72°C for 5-10 minutes.

-

-

Analysis: The PCR product can be analyzed by agarose gel electrophoresis.

Hachimoji DNA can be transcribed into hachimoji RNA using a modified T7 RNA polymerase. A specific variant, named "FAL" (containing Y639F, H784A, and P266L mutations), has been shown to be particularly effective at incorporating all eight nucleotides.

-

Reaction Mixture:

-

Linearized hachimoji DNA template containing a T7 promoter.

-

NTPs (ATP, UTP, CTP, GTP)

-

Unnatural NTPs (rB TP, rS TP, rP TP, rZ TP)

-

FAL T7 RNA Polymerase

-

Transcription buffer (containing Tris-HCl, MgCl₂, DTT, and spermidine)

-

RNase inhibitor

-

Nuclease-free water

-

-

Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.

-

DNase Treatment: To remove the DNA template, add DNase I and incubate at 37°C for 15-30 minutes.

-

Purification: The transcribed hachimoji RNA can be purified using methods such as phenol-chloroform extraction followed by ethanol precipitation, or by using commercial RNA purification kits. The purity and integrity of the RNA can be assessed by denaturing PAGE.

Visualizing Hachimoji DNA Workflows

The unique properties of hachimoji DNA open up new possibilities in various applications, from data storage to diagnostics and directed evolution. The following diagrams, generated using the DOT language for Graphviz, illustrate some of these experimental workflows.

Caption: Workflow for the solid-phase synthesis of this compound-containing hachimoji DNA.

Caption: Workflow for the selection of hachimoji DNA aptamers using SELEX.

Caption: Workflow for digital data storage and retrieval using hachimoji DNA.

Conclusion: The Future of an Expanded Genetic Code

This compound, as a key component of the hachimoji DNA system, represents a significant step forward in synthetic biology. Its ability to form a stable and specific base pair with 1-methylcytosine, governed by predictable thermodynamic principles, is fundamental to the integrity of this expanded genetic alphabet. The successful demonstration of both replication and transcription of this compound-containing hachimoji DNA opens the door to a wide range of applications. These include high-density data storage, the development of novel diagnostics and therapeutics through aptamer selection, and the creation of novel nanomaterials. The in-depth understanding of the chemistry and biology of this compound within the hachimoji framework, as outlined in this guide, provides a solid foundation for researchers and developers to harness the power of this expanded genetic system for transformative scientific and technological advancements.

References

Unveiling Isoguanine: A Technical Guide to its Natural Sources and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoguanine, a structural isomer of guanine, is a purine base that has garnered significant interest in the scientific community due to its presence in various natural sources and its potential biological activities. While not one of the canonical nucleobases in DNA and RNA, its occurrence in organisms ranging from plants to marine mollusks, as well as its role as a marker for oxidative stress, suggests important biological implications. This technical guide provides an in-depth overview of the natural sources of this compound, with a particular focus on the croton bean (Croton tiglium), detailed experimental protocols for its isolation and quantification, and an exploration of its potential signaling pathways.

Natural Occurrences of this compound and Isoguanosine

This compound is often found in its nucleoside form, isoguanosine (also known as crotonoside when isolated from Croton tiglium). While the croton bean is a primary source, isoguanosine has been identified in a variety of other natural contexts.

| Natural Source | Compound Identified | Method of Identification | Reference |

| Croton tiglium seeds (Croton Bean) | Isoguanosine (Crotonoside) | HPLC, HPTLC, LC-MS | [1][2] |

| Butterfly Wings (Prioneris thestylis) | This compound | Not Specified | |

| Marine Nudibranch Mollusk (Diaulula sandiegensis) | Isoguanosine | Not Specified |

Physicochemical Properties

| Property | Value |

| This compound | |

| Molecular Formula | C₅H₅N₅O |

| Molar Mass | 151.13 g/mol |

| Melting Point | >360 °C |

| Isoguanosine (Crotonoside) | |

| Molecular Formula | C₁₀H₁₃N₅O₅ |

| Molar Mass | 283.24 g/mol |

Experimental Protocols

Isolation of Isoguanosine from Croton tiglium Seeds

This protocol is a composite methodology based on established principles of natural product extraction and purification.

a. Materials and Equipment:

-

Dried Croton tiglium seeds

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate (EtOAc)

-

n-Hexane

-

Silica gel for column chromatography

-

Sephadex LH-20

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Mass Spectrometer (MS)

b. Extraction and Fractionation Workflow:

Caption: Workflow for the extraction and purification of isoguanosine from Croton tiglium seeds.

c. Detailed Procedure:

-

Grinding and Extraction: Grind dried Croton tiglium seeds to a fine powder. Macerate the powder in methanol at room temperature for 72 hours with occasional stirring.

-

Concentration: Filter the methanolic extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Solvent Partitioning: Suspend the crude extract in water and sequentially partition with n-hexane, dichloromethane, and ethyl acetate. Isoguanosine is expected to be enriched in the ethyl acetate fraction.

-

Column Chromatography: Subject the dried ethyl acetate fraction to silica gel column chromatography. Elute the column with a gradient of dichloromethane and methanol.

-

Size-Exclusion Chromatography: Further purify the isoguanosine-containing fractions using Sephadex LH-20 column chromatography with methanol as the mobile phase.

-

Preparative HPLC: Perform final purification using a preparative HPLC system with a C18 column and a mobile phase gradient of water and methanol.

-

Structural Elucidation: Confirm the identity and purity of the isolated isoguanosine using NMR (¹H and ¹³C) and mass spectrometry.

Quantification of Isoguanosine by UPLC-MS/MS

This hypothetical protocol is based on established methods for the quantification of nucleosides in plant extracts.

a. Materials and Equipment:

-

Isoguanosine standard

-

UPLC-MS/MS system (e.g., with a triple quadrupole mass spectrometer)

-

C18 UPLC column

-

Acetonitrile (ACN)

-

Formic acid

-

Milli-Q water

b. Sample Preparation:

-

Extract a known weight of powdered Croton tiglium seeds with a defined volume of methanol/water (e.g., 80:20 v/v) using ultrasonication.

-

Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter.

-

Prepare a series of calibration standards of isoguanosine in the same solvent.

c. UPLC-MS/MS Parameters:

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A linear gradient from 5% to 95% B over a suitable time.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 2 µL

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions: Monitor for the specific precursor-to-product ion transition for isoguanosine (e.g., m/z 284.1 -> 152.1).

d. Data Analysis:

-

Construct a calibration curve by plotting the peak area of the isoguanosine standard against its concentration.

-

Quantify the amount of isoguanosine in the sample by comparing its peak area to the calibration curve.

-

Express the final concentration as mg of isoguanosine per gram of dried seed material.

Biological Activity and Signaling Pathways

Isoguanosine and its derivatives have been reported to exhibit a range of biological activities, including cardiovascular and anti-tumor effects. The cardiovascular effects are hypothesized to be mediated through interaction with adenosine receptors.

Hypothetical Signaling Pathway of Isoguanosine in Cardiovascular Cells

Based on the known signaling of adenosine receptors, isoguanosine may act as an agonist, particularly at the A1 and A2A adenosine receptors.

Caption: Hypothetical signaling of isoguanosine via A1 and A2A adenosine receptors.

This proposed pathway illustrates how isoguanosine, by binding to A1 and A2A receptors, could trigger distinct downstream signaling cascades, leading to various physiological effects. Activation of A1 receptors, coupled to Gi proteins, can inhibit adenylyl cyclase and activate phospholipase C, resulting in decreased cAMP levels and increased intracellular calcium. Conversely, activation of A2A receptors, coupled to Gs proteins, stimulates adenylyl cyclase, leading to an increase in cAMP and activation of Protein Kinase A.

Conclusion

This compound and its nucleoside, isoguanosine, are naturally occurring compounds with demonstrated biological activities. The croton bean, Croton tiglium, stands out as a significant botanical source. The methodologies outlined in this guide provide a framework for the isolation, purification, and quantification of isoguanosine, enabling further research into its pharmacological properties. The proposed interaction with adenosine receptors offers a compelling avenue for investigating the mechanisms underlying its cardiovascular and other biological effects. Further research is warranted to fully elucidate the therapeutic potential of this intriguing natural product.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Isoguanine in Unnatural Nucleic Acid Analogues

This compound (isoG), an isomer of the natural purine guanine, stands as a cornerstone in the field of synthetic biology and the development of unnatural nucleic acid analogues. Its unique hydrogen bonding capabilities, particularly with its complementary partner isocytosine (isoC), offer the potential to expand the genetic alphabet beyond the canonical A-T and G-C pairs. This guide provides a comprehensive overview of this compound's role in creating novel genetic systems, detailing its synthesis, base-pairing properties, enzymatic incorporation, and diverse applications.

The this compound:Isocytosine Unnatural Base Pair

The concept of an alternative base pair was proposed as early as 1962 by Alexander Rich.[1] The this compound:isocytosine (isoG:isoC) pair is structurally analogous to the natural guanine:cytosine (G:C) pair, forming three hydrogen bonds that confer significant stability to the DNA duplex.[1][2] This pairing is orthogonal to the Watson-Crick pairs, meaning isoG preferentially pairs with isoC and not with the natural bases, a crucial feature for expanding the genetic code.

However, the practical application of this system faces two primary challenges:

-

Tautomerism of this compound: this compound exists in a tautomeric equilibrium between its major keto form and a minor enol form.[1] The enol tautomer presents a hydrogen bonding pattern complementary to thymine (T) and uracil (U), leading to misincorporation during replication and transcription.[2]

-

Instability of Isocytosine: The complementary base, isocytosine, is chemically unstable under the alkaline conditions typically used for deprotection in solid-phase oligonucleotide synthesis. To circumvent this, the more stable 5-methylisocytosine (MeisoC) is often used as a substitute.

Despite these hurdles, the isoG:MeisoC pair has been successfully incorporated into nucleic acids and has demonstrated functionality in biological systems, including PCR with a fidelity of up to 96-98% per cycle.

Synthesis and Incorporation into Nucleic Acids

The integration of this compound into oligonucleotides is achieved through both chemical and enzymatic methods.

2.1. Chemical Synthesis via Phosphoramidite Chemistry

The gold standard for synthesizing custom oligonucleotides is phosphoramidite chemistry. This solid-phase method involves a four-step cycle for the sequential addition of nucleotide building blocks, known as phosphoramidites. A specific phosphoramidite for 2'-deoxyisoguanosine is required for its incorporation.

The general synthesis cycle is as follows:

-

Deblocking: The 5'-hydroxyl group of the nucleotide attached to the solid support is deprotected by removing the dimethoxytrityl (DMT) group, typically with an acid wash.

-

Coupling: The next nucleoside phosphoramidite in the sequence is activated and coupled to the deprotected 5'-hydroxyl group.

-

Capping: To prevent the extension of unreacted chains (failure sequences), any unreacted 5'-hydroxyl groups are irreversibly capped.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage.

This cycle is repeated until the desired oligonucleotide sequence is assembled.

2.2. Enzymatic Incorporation

This compound can also be incorporated into DNA and RNA strands by various polymerases using 2'-deoxyisoguanosine 5'-triphosphate (d-isoGTP) as a substrate. The efficiency and fidelity of this process are highly dependent on the specific polymerase used. Studies have shown that enzymes like T7 RNA polymerase, Avian Myeloblastosis Virus (AMV) reverse transcriptase, and the Klenow fragment of E. coli DNA polymerase I can successfully incorporate isoG opposite an isoC template. However, other enzymes, such as T4 DNA polymerase, do not recognize the unnatural pair. A significant challenge in enzymatic incorporation is the misincorporation of isoG opposite thymine, due to the aforementioned tautomerism.

Base Pairing Properties and Duplex Stability

The thermodynamic stability of DNA duplexes containing the isoG:MeisoC pair is comparable to that of duplexes with the natural G:C pair. This stability is quantified by the melting temperature (Tm), the temperature at which half of the duplex DNA dissociates into single strands. Mismatches between isoG and natural bases significantly reduce the duplex stability, which is a critical factor for the specificity of this unnatural pair.

Data Presentation: Thermodynamic Stability of this compound-Containing Duplexes

The following table summarizes the melting temperatures (Tm) and the change in melting temperature (ΔTm) for duplexes containing this compound paired with its cognate partner (d-isoCMe) and various mismatched natural bases. The data highlights the stability of the correct pairing and the destabilizing effect of mismatches.

| Oligonucleotide Duplex | Base Pair | Tm (°C) | ΔTm (°C) per modification |

| 5'-GGT AGC AGC GGT G-3' 3'-CCA TCG TCG CCA C-5' | G:C (Control) | 59.9 | - |

| 5'-GGT AGC Ad-isoG C GGT G-3' 3'-CCA TCG Td-isoCMe G CCA C-5' | d-isoG:d-isoCMe | 60.5 | +0.6 |

| 5'-GGT AGC Ad-isoG C GGT G-3' 3'-CCA TCG TT G CCA C-5' | d-isoG:T | 52.7 | -7.2 |

| 5'-GGT AGC Ad-isoG C GGT G-3' 3'-CCA TCG TG G CCA C-5' | d-isoG:G | 51.5 | -8.4 |

| 5'-GGT AGC Ad-isoG C GGT G-3' 3'-CCA TCG TC G CCA C-5' | d-isoG:C | 50.9 | -9.0 |

| 5'-GGT AGC Ad-isoG C GGT G-3' 3'-CCA TCG TA G CCA C-5' | d-isoG:A | 45.1 | -14.8 |

Data adapted from studies on DNA duplexes containing deoxyribose this compound (d-isoG) and 5-methyl-isocytosine (d-isoCMe).

Data Presentation: Polymerase-Mediated Incorporation of this compound

The table below outlines the ability of different polymerases to incorporate this compound opposite various template bases, demonstrating the substrate specificity of these enzymes.

| Polymerase | Template Base for isoG Incorporation |

| E. coli DNA Pol I (Klenow Fragment) | isoC, T |

| T7 RNA Polymerase | isoC, U/T |

| AMV Reverse Transcriptase | isoC |

| T4 DNA Polymerase | No incorporation observed |

| HIV-1 Reverse Transcriptase | T/U |

Data compiled from multiple enzymology studies.

Experimental Protocols

4.1. Protocol for Solid-Phase Oligonucleotide Synthesis (Phosphoramidite Method)

This protocol outlines the general steps for synthesizing an this compound-containing oligonucleotide on an automated DNA synthesizer.

-

Resin Preparation: Start with a solid support (e.g., controlled pore glass) to which the first nucleoside of the sequence is attached.

-

Cycle 1: Deblocking: Flush the column with an acidic solution (e.g., trichloroacetic acid in dichloromethane) to remove the 5'-DMT protecting group from the support-bound nucleoside. Wash with acetonitrile.

-

Cycle 1: Coupling: Deliver the this compound phosphoramidite (or any other desired phosphoramidite) and an activator (e.g., tetrazole) to the column to initiate coupling to the free 5'-hydroxyl group.

-

Cycle 1: Capping: Treat the support with a capping solution (e.g., acetic anhydride and N-methylimidazole) to block any unreacted 5'-hydroxyl groups.

-

Cycle 1: Oxidation: Flush the column with an oxidizing solution (e.g., iodine in water/pyridine/THF) to convert the phosphite triester to a phosphate triester.

-

Repeat Cycles: Repeat steps 2-5 for each subsequent nucleotide in the desired sequence.

-

Cleavage and Deprotection: After the final cycle, cleave the oligonucleotide from the solid support and remove all remaining protecting groups from the bases and phosphate backbone using a concentrated ammonia solution.

-